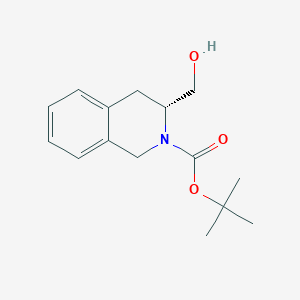

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Description

BenchChem offers high-quality (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIKXSHVYZIKOS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

[1]

Executive Summary

Compound Identity: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Standard IUPAC Name: tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS Registry Number: 845543-81-9 Molecular Formula: C₁₅H₂₁NO₃ Molecular Weight: 263.33 g/mol [1][2]

This guide provides a comprehensive technical analysis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol , a critical chiral building block in medicinal chemistry.[1] Often referred to as (R)-Boc-Tic-ol , this scaffold serves as a conformationally constrained phenylalanine mimetic.[1] Its rigid tetrahydroisoquinoline (THIQ) core restricts the rotation of the amino acid side chain, making it invaluable for designing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly CXCR4 antagonists, and enzyme inhibitors such as those targeting PRMT5.

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Architecture

The compound features a 1,2,3,4-tetrahydroisoquinoline bicyclic core.[3] The "1,3,4-trihydro" nomenclature in the topic refers to the saturation of the C1, C3, and C4 carbons, with the nitrogen atom (N2) protected by a tert-butyloxycarbonyl (Boc) group.

-

Core Scaffold: The tetrahydroisoquinoline ring acts as a semi-rigid template, enforcing a specific dihedral angle (

) that mimics the gauche(-) or trans conformation of phenylalanine. -

Chiral Center (C3): The (R)-configuration at the C3 position is critical.[1] In biological systems, this stereocenter often dictates the "fit" into hydrophobic pockets. The hydroxymethyl group (-CH₂OH) at C3 serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers) or as a hydrogen-bond donor/acceptor in pharmacophores.[1]

-

Protecting Group (N2-Boc): The Boc group serves dual purposes:[1]

-

Synthetic Protection: Prevents N-oxidation or side reactions during C3 modification.[1]

-

Lipophilicity: Increases solubility in organic solvents (DCM, THF) facilitating purification.

-

Conformational Analysis (Rotamers)

Due to the carbamate bond at N2, the compound exists as a mixture of cis and trans rotamers (relative to the Boc carbonyl and the C1-N bond) in NMR timescales. This often results in broad or split peaks in ¹H NMR spectra at room temperature, a phenomenon characteristic of N-Boc-THIQ derivatives.[1]

Figure 1: Functional decomposition of the (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol scaffold.[1]

Part 2: Synthetic Pathways[3][4][5][6][7]

The synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol typically proceeds via the reduction of its carboxylic acid precursor, (R)-Boc-Tic-OH .[1] Direct Pictet-Spengler cyclization to the alcohol is less common due to the availability of the acid feedstock.

Primary Route: Reduction of (R)-Boc-Tic-OH

This protocol ensures the preservation of the N-Boc group while selectively reducing the carboxylic acid to the primary alcohol.[1]

Reagents:

-

Precursor: (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 115962-35-1).[1]

-

Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Isobutyl Chloroformate/NaBH₄ (Mixed Anhydride Method).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol (Mixed Anhydride Method - High Fidelity):

-

Activation: Dissolve (R)-Boc-Tic-OH (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.

-

Reduction: Filter the precipitated amine salts (rapidly, under inert gas). Add the filtrate dropwise to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc, typically 2:1) yields the alcohol as a white foam/solid.

Alternative Route: Borane Reduction

Direct reduction using BH₃[1]·THF or BH₃·DMS is efficient but requires careful quenching to avoid cleaving the Boc group (though Boc is generally stable to basic borane workups, acidic workups must be avoided).

Figure 2: Mixed anhydride reduction pathway for generating the target alcohol from Boc-Tic-OH.

Part 3: Analytical Characterization[1]

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard.

| Technique | Expected Signal / Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.48 (s, 9H) | Boc tert-butyl protons.[1] |

| δ 4.40 - 4.80 (m, 3H) | C1 protons (diastereotopic) + C3 proton.[1] Broad due to rotamers. | |

| δ 3.50 - 3.70 (m, 2H) | Hydroxymethyl (-CH ₂OH) protons.[1] | |

| δ 7.10 - 7.25 (m, 4H) | Aromatic protons of the isoquinoline ring.[1] | |

| LC-MS (ESI+) | m/z 286.1 [M+Na]⁺ | Sodium adduct is commonly observed.[1] |

| m/z 164.1 [M-Boc+H]⁺ | Fragment corresponding to the deprotected amine (loss of 100 Da).[1] | |

| Physical State | White to off-white solid | Low melting point solid or viscous foam depending on purity.[1] |

Part 4: Applications in Drug Discovery[4][6][8][9][10]

Peptidomimetics & Conformational Restriction

The (R)-Tic scaffold is a "privileged structure" in medicinal chemistry.[1] By constraining the N-Cα bond rotation, it locks the pharmacophore in a bioactive conformation.[1]

-

CXCR4 Antagonists: Derivatives of Tic-ol are used to synthesize tetrahydroisoquinoline-based CXCR4 antagonists, which are critical in mobilizing hematopoietic stem cells and treating HIV.[1]

-

Opioid Receptor Modulators: The Tic core is foundational in the design of delta-opioid receptor antagonists (e.g., TIPP peptides).

PRMT5 Inhibition

Recent research (Referenced in search result 1.4) highlights the use of this scaffold in developing inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology. The hydroxymethyl group allows for the attachment of linker units that extend into the enzyme's substrate-binding cleft.

General Building Block Utility

-

Mitsunobu Reaction: The primary alcohol can be converted to an azide (using DPPA) or an ether, allowing the introduction of diverse side chains.

-

Oxidation: Oxidation to the aldehyde (Swern or Dess-Martin) provides a handle for reductive amination, extending the carbon skeleton.[1]

Figure 3: Downstream applications and synthetic utility of the scaffold.

References

-

Molaid Chemicals. (R)-N-BOC-1,2,3,4-tetrahydro-3-isoquinolinemethanol Data Sheet. Retrieved from (Verified CAS 845543-81-9).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723422, [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. Retrieved from .[1]

-

BenchChem. Technical Protocols for N-Boc Protection and Reduction of Amino Acids. Retrieved from .[1]

-

Organic Chemistry Portal. Synthesis of Tetrahydroisoquinoline Derivatives. Retrieved from .[1]

-

BuyersGuideChem. Market and CAS Data for 3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Retrieved from .[1]

Chiral N-Boc-Tetrahydroisoquinolines: Structural Dynamics, Reactivity, and Synthetic Protocols

Executive Summary

The N-Boc-tetrahydroisoquinoline (THIQ) scaffold represents a privileged architecture in modern medicinal chemistry, serving as the core pharmacophore for numerous antihypertensive agents, neuromuscular blockers, and antitumor alkaloids. However, its utility is frequently complicated by unique structural dynamics—specifically, the restricted rotation around the carbamate C–N bond. This guide provides a technical deep-dive into the physical and chemical properties of chiral N-Boc-THIQs, offering researchers a definitive reference on handling NMR rotamerism, executing stereoselective C1-functionalization, and navigating the solubility profiles critical for API development.

Structural Dynamics: The Rotameric Dilemma

For researchers characterizing N-Boc-THIQs via NMR, the immediate challenge is often the appearance of "impurities" or doubled signals. This is rarely a purity issue but rather a fundamental physical property of the scaffold: slow rotameric exchange .

The Cis/Trans Equilibrium

The tert-butoxycarbonyl (Boc) group imposes significant steric bulk. Due to the partial double-bond character of the carbamate C–N bond, the molecule exists in an equilibrium between two distinct conformers: the trans (anti) and cis (syn) rotamers.

-

Thermodynamic Barrier: The rotational energy barrier (

) is approximately 16–17 kcal/mol (60–70 kJ/mol) . -

NMR Consequence: At room temperature, this barrier is high enough to be slow on the NMR timescale but too low to separate the isomers physically. This results in broad or split signals, particularly for the C1 and C3 protons.

-

Solvent Dependence: The ratio of rotamers (typically 1:1 to 1.5:1) varies with solvent polarity. In CDCl

, split signals are distinct; in DMSO-

Visualization of Rotameric Exchange

The following diagram illustrates the equilibrium and the specific steric clashes driving the population distribution.

Figure 1: Conformational equilibrium of N-Boc-THIQ showing the kinetic barrier to rotation responsible for NMR signal splitting.

Chemical Reactivity: Directed Lithiation & Functionalization

The most powerful chemical property of the N-Boc-THIQ scaffold is its ability to undergo Directed ortho-Lithiation (DoL) . Unlike electron-rich aromatics that lithiate on the ring, the Boc group directs lithiation to the C1 position (alpha to the nitrogen) via a Complex Induced Proximity Effect (CIPE).

The "Beak" Lithiation Mechanism

Pioneered by Peter Beak, this method allows for the direct introduction of electrophiles at C1, converting the achiral (or racemic) parent into complex chiral derivatives.

-

Coordination: The carbonyl oxygen of the Boc group coordinates the lithium atom of s-BuLi or n-BuLi.

-

Deprotonation: This coordination holds the base in proximity to the pro-S proton at C1, facilitating its removal.

-

Stereoselectivity: In the presence of a chiral ligand like (-)-sparteine , the lithiation becomes enantioselective, selectively removing one proton to form a configurationally stable organolithium species at low temperatures (-78°C).

Functionalization Workflow

Figure 2: Workflow for the asymmetric C1-functionalization of N-Boc-THIQ via directed lithiation.

Physical & Solid-State Properties[1]

Understanding the baseline properties of the parent compound is crucial for purification and handling. While derivatives vary, the core N-Boc-1,2,3,4-tetrahydroisoquinoline exhibits the following profile.

Property Table: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

| Property | Value / Characteristic | Notes |

| CAS Number | 149353-86-6 (Generic) | Often cited as 77095-51-3 for specific isomers. |

| Molecular Weight | 233.31 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing at 4°C. |

| Melting Point | 28 – 32 °C | Highly dependent on purity; often handled as a liquid. |

| Boiling Point | > 150 °C (at 1 mmHg) | Decomposes (Boc removal) at >180°C. |

| Solubility | High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes (cold) | Lipophilicity (LogP ~3.5) allows easy organic extraction. |

| Storage | 2–8 °C, Inert Atmosphere | Stable, but Boc group is acid-sensitive. |

Solubility & Purification Insights

-

Crystallization: While the parent is an oil, C1-substituted derivatives (especially carboxylic acids or amides) are often crystalline solids. Racemates typically have lower solubility than pure enantiomers in non-polar solvents.

-

Chromatography: N-Boc-THIQs are UV active (λ_max ~260 nm). On silica gel, they streak slightly due to rotameric interconversion if the eluent is too acidic. Tip: Add 1% triethylamine to the eluent to sharpen peaks.

Experimental Protocols

Protocol A: Asymmetric C1-Lithiation (The "Beak" Method)

Objective: Synthesis of (S)-1-Methyl-N-Boc-THIQ via sparteine-mediated lithiation.

Reagents:

-

N-Boc-tetrahydroisoquinoline (1.0 equiv)

-

(-)-Sparteine (1.2 equiv)

-

s-BuLi (1.2 equiv, 1.4 M in cyclohexane)

-

Methyl Iodide (1.5 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add (-)-sparteine and anhydrous THF. Cool to -78°C .

-

Lithiation: Dropwise add s-BuLi. Stir for 15 minutes to form the chiral base complex.

-

Substrate Addition: Add a solution of N-Boc-THIQ in THF dropwise over 10 minutes. The solution often turns yellow/orange.

-

Incubation: Stir at -78°C for 45–60 minutes . Critical Step: Do not warm up, or racemization of the lithiated species will occur.

-

Trapping: Add Methyl Iodide (MeI) dropwise. Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature.

-

Workup: Quench with saturated NH

Cl, extract with Et -

Validation: Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric ratio (er).

Protocol B: Dealing with NMR Rotamers

Objective: Obtaining clean NMR data for characterization.

Method:

-

Standard: Run 1H NMR in CDCl

at 25°C. Report signals as "mixture of rotamers" (e.g., "3.81 and 3.70 (2 br s, 1H)"). -

Advanced (Coalescence): Dissolve sample in DMSO-

or Toluene--

Result: The exchange rate increases (

), causing the split peaks to coalesce into sharp singlets, allowing for accurate integration and coupling constant analysis.

-

References

-

Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Tetrahydroisoquinoline. Journal of Organic Chemistry.

-

MacMillan, D. W. C., et al. (2010). Diamine-free lithiation–trapping of N-Boc heterocycles using s-BuLi in THF. Organic Letters.

-

Coldham, I., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy. Chemistry - A European Journal.

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro- Properties.[1]

-

ChemicalBook. Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate Properties.

Sources

Technical Monograph: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

The following technical monograph details the chemical identity, synthesis, and application of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (also known as (R)-tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate ) is a protected chiral amino alcohol derived from the non-proteinogenic amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

This molecule serves as a conformationally restricted phenylalanine analogue. Its rigid bicyclic scaffold is extensively utilized in drug discovery to design peptidomimetics, particularly for opioid receptor ligands (e.g.,

Chemical Identity & Specifications

| Parameter | Technical Specification |

| CAS Number | 845543-81-9 |

| Chemical Name | (R)-tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Synonyms | (R)-N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline; tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 263.33 g/mol |

| Chirality | (R)-Enantiomer |

| Precursor CAS | 115962-35-1 (Boc-D-Tic-OH, Acid Precursor) |

| Related CAS | 183958-71-6 ((S)-Enantiomer); 62855-02-1 (Free Amine) |

| SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO |

| Appearance | White to off-white solid or viscous oil (depending on purity/solvent) |

Synthetic Pathways & Methodology

The synthesis of the (R)-isomer typically proceeds from D-Phenylalanine via the Pictet-Spengler reaction , followed by protection and reduction. The chirality is established early in the pathway using the chiral pool amino acid.

Core Synthesis Workflow

The most robust route involves the reduction of Boc-D-Tic-OH . Direct reduction of the carboxylic acid to the alcohol preserves the stereocenter at C3.

Figure 1: Synthetic pathway from D-Phenylalanine to the target alcohol via Mixed Anhydride reduction.

Detailed Protocol: Mixed Anhydride Reduction

Rationale: This method avoids the use of harsh reducing agents like

-

Activation: Dissolve Boc-D-Tic-OH (1.0 eq) in anhydrous THF under nitrogen. Cool to -15°C. Add N-methylmorpholine (NMM) (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 minutes to form the mixed anhydride.

-

Reduction: Filter off the precipitated NMM·HCl salt (optional, but cleaner). Add the filtrate slowly to a solution of Sodium Borohydride (

) (2.5 eq) in water/THF at 0°C. -

Workup: Quench with saturated

or dilute citric acid. Extract with Ethyl Acetate.[1] Wash with brine, dry over -

Purification: The crude product is often pure enough, but can be purified via flash chromatography (Hexanes/EtOAc).

Applications in Drug Discovery[9]

The (R)-Tic scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock pharmacophores into specific spatial orientations.

Peptidomimetics

-

Conformational Restriction: The Tic residue restricts the rotation of the aromatic side chain (

angle) found in Phenylalanine. This is crucial for studying the active conformation of peptides binding to GPCRs. -

Opioid Receptors: Tic derivatives are hallmark components of

-opioid receptor antagonists (e.g., TIPP analogs). The (R)-isomer (D-Tic) often confers different selectivity profiles compared to the (S)-isomer.

Scaffold for Library Synthesis

The primary alcohol at position C3 serves as a versatile handle for further functionalization:

-

Oxidation: To the aldehyde for reductive amination.

-

Activation: To mesylates/tosylates for nucleophilic displacement (creating diamines).

-

Etherification: To create side-chain diversity.

Quality Control & Characterization

To ensure the integrity of experimental data, the identity and purity of CAS 845543-81-9 must be validated.

| Method | Expected Observation |

| 1H NMR (CDCl3) | Diagnostic signals: Boc group singlet (~1.49 ppm, 9H), Methylene protons at C3 (~3.6 ppm), Aromatic protons (7.0-7.2 ppm). |

| Chiral HPLC | Essential to verify enantiomeric excess (ee%). Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA mixtures. Criterion: >98% ee required for biological assays. |

| Specific Rotation |

References

-

BuyersGuideChem. (R)-N-Boc-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol Entry. Retrieved from Link

-

PubChem. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol (Free Amine Data). CID 723422. Retrieved from Link

-

Sigma-Aldrich. Boc-D-Tic-OH (Precursor CAS 115962-35-1). Retrieved from Link

-

Chem-Impex. Boc-L-Tic-OH (Enantiomer Precursor CAS 78879-20-6). Retrieved from Link

Sources

Technical Guide: Solubility Profile & Handling of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol

This guide serves as an advanced technical resource for the handling, solubilization, and purification of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol .[1][2][3]

Executive Summary & Chemical Identity[1][2][4][5][6]

Correction of Nomenclature: The term "1,3,4-trihydro" in the request is chemically non-standard. The correct IUPAC designation is 1,2,3,4-tetrahydro .[1][2][3] This guide utilizes the standard nomenclature to ensure compatibility with chemical databases and literature.

-

Common Name: (R)-N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline[1][2][3][4]

-

IUPAC Name: (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate[1][2][3][4]

-

CAS Registry Number: 167204-36-2 (Generic for isomer/racemate references; specific isomers vary by vendor)[1][2][3][4]

-

Physical State: Typically a viscous oil or low-melting waxy solid at room temperature.[1][2][3][4][5]

-

Core Function: A chiral building block for peptidomimetics (e.g., bradykinin antagonists, enzyme inhibitors).[1][3]

Physicochemical Driver

The solubility behavior of this molecule is dictated by a "Push-Pull" effect between two competing structural domains:[2][4]

-

Lipophilic Domain (The "Push"): The tert-butyloxycarbonyl (Boc) group and the fused benzene ring of the isoquinoline core create significant hydrophobicity.[1][3][4][5] This drives solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[3][5]

-

Hydrophilic Domain (The "Pull"): The primary hydroxyl group (-CH₂OH) at position 3 introduces hydrogen bonding capability.[1][3][4] While insufficient to make the molecule water-soluble, it ensures high solubility in alcohols and polar aprotic solvents.[5]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is critical for selecting solvents for reaction media versus purification (extraction/crystallization).[5]

Solubility Data Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for reactions (e.g., oxidation, substitution).[1][2][3][4] |

| Chloroform | Excellent | Alternative to DCM; useful for NMR analysis.[1][4] | |

| Esters | Ethyl Acetate (EtOAc) | Good | Ideal for extraction and chromatography.[1][3] |

| Ethers | Tetrahydrofuran (THF) | Excellent | Standard reaction solvent; fully miscible.[1][3] |

| Diethyl Ether | Moderate | Good for precipitation; molecule may oil out if concentrated.[1] | |

| Alcohols | Methanol / Ethanol | Good | Soluble due to H-bonding; avoid acidic alcohols to prevent Boc deprotection.[1] |

| Aprotic Polar | DMSO / DMF | Excellent | Soluble, but high boiling point makes removal difficult.[1][3][5] |

| Alkanes | Hexanes / Heptane | Poor / Insoluble | Critical Anti-solvent. Used to precipitate the product or elute impurities.[1][3] |

| Aqueous | Water | Insoluble | The molecule partitions strictly into the organic phase during workup.[1][3][5] |

Technical Protocols

Protocol A: Gravimetric Solubility Screening (Self-Validating)

Use this protocol to determine precise solubility limits for your specific batch, as impurity profiles (e.g., residual solvent) can affect the physical state.[1][3]

-

Preparation: Weigh 10 mg of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol into a 2 mL HPLC vial.

-

Titration: Add the target solvent in 10 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: Purification via Solvent Polarity Gradient

Since this molecule often presents as an oil, recrystallization is difficult. Flash Column Chromatography is the standard purification method.[1][3]

Mobile Phase Design:

Step-by-Step Workflow:

-

Equilibration: Flush column with 10% EtOAc in Hexanes.

-

Loading: Dissolve the crude oil in a minimum volume of 1:1 Hexane:DCM (DCM helps load viscous oils; it evaporates quickly).[1][4][5]

-

Elution Gradient:

-

Validation: Check fractions via TLC. Stain with Ninhydrin (requires Boc deprotection on plate via heating) or Phosphomolybdic Acid (PMA) (stains the alcohol/aromatic).[1][3][5]

Visualization: Solubility & Purification Logic[2][4][6][7]

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the appropriate solvent system based on the experimental phase.

Diagram 2: Purification Workflow (Oil vs. Solid)

Caption: Workflow distinguishing purification routes based on the physical state of the crude intermediate.

References

-

Chemical Identity & Properties

-

Synthesis & Purification of Tetrahydroisoquinolines

-

Boc-Protection Methodologies

- Chromatographic Standards

Sources

- 1. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 723422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (S)-(-)-1,2,3,4-四氢-3-异喹啉甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

Chiral Isoquinoline Methanol Intermediates: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of Chirality in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Many of these compounds, such as the analgesic morphine and the muscle relaxant papaverine, exhibit significant biological activity.[2] A crucial aspect that dictates the therapeutic efficacy and safety of these molecules is their stereochemistry. Chirality, or the "handedness" of a molecule, can lead to profound differences in pharmacological activity, metabolic pathways, and toxicity between enantiomers.[3][4] This has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer drugs.[4]

Chiral isoquinoline methanol intermediates, specifically those bearing a hydroxymethyl group at the C1 position, are pivotal building blocks in the asymmetric synthesis of a wide range of complex isoquinoline alkaloids and their analogues. These intermediates provide a versatile handle for further chemical transformations, enabling the construction of diverse molecular architectures with precise stereochemical control. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols related to these vital chiral intermediates, tailored for researchers and professionals in drug discovery and development.

Core Synthetic Strategies for Chiral Isoquinoline Methanol Intermediates

The enantioselective synthesis of chiral isoquinoline methanol intermediates is a key challenge that has been addressed through several innovative strategies. The primary goal is to establish the stereocenter at the C1 position with high enantiomeric excess (ee). The main approaches can be broadly categorized as:

-

Asymmetric Reduction of Prochiral Ketones: This is one of the most direct methods, involving the enantioselective reduction of a 1-acylisoquinoline to the corresponding chiral alcohol.

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the isoquinoline precursor to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product.

-

Catalytic Asymmetric Addition to Isoquinolines: This involves the direct addition of a nucleophile to the C1 position of an isoquinoline or its derivative, catalyzed by a chiral catalyst.

Asymmetric Reduction of 1-Acylisoquinolines

The asymmetric reduction of 1-acylisoquinolines represents a highly atom-economical approach to chiral isoquinoline methanols. This transformation is typically achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method has gained significant traction due to its operational simplicity and the use of readily available hydrogen donors, such as formic acid/triethylamine mixtures or isopropanol. Chiral ruthenium and rhodium complexes bearing diamine ligands are commonly employed as catalysts.[5]

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Acetylisoquinoline

Objective: To synthesize (R)-1-(1-hydroxyethyl)isoquinoline from 1-acetylisoquinoline via asymmetric transfer hydrogenation.

Materials:

-

1-Acetylisoquinoline

-

(R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

[RuCl2(p-cymene)]2

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (1 mol%) and (R,R)-Ts-DPEN (2.2 mol%) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add 1-acetylisoquinoline (1 equivalent) to the flask.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the HCOOH/TEA mixture (5 equivalents of HCOOH) to the reaction flask.

-

Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of NaHCO3.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Hexane/Ethyl Acetate).

-

Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: High yield (e.g., >90%) and high enantiomeric excess (e.g., >95% ee) of the corresponding chiral isoquinoline methanol.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. In the context of isoquinoline methanols, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline intermediate to direct the addition of a nucleophile to the C1 position.

Ellman's chiral auxiliary, tert-butylsulfinamide, has been successfully employed for the stereoselective synthesis of 1-substituted tetrahydroisoquinolines.[6] A similar strategy can be adapted for the synthesis of chiral isoquinoline methanols. For instance, alanine derivatives have also been used as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives.[7]

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Workflow for chiral auxiliary-mediated synthesis.

Asymmetric Catalysis for C-C Bond Formation

The direct, enantioselective addition of carbon nucleophiles to the C=N bond of isoquinoline derivatives presents a highly efficient route to chiral 1-substituted isoquinolines. This can be followed by a reduction or other functional group manipulations to access the desired methanol intermediates.

For example, asymmetric carbonyl addition of chiral dipole-stabilized organometallics has been used for the synthesis of phthalide isoquinoline alkaloids, which are structurally related to isoquinoline methanols.[8]

Applications in Drug Development

Chiral isoquinoline methanol intermediates are valuable precursors for a multitude of biologically active molecules. Their utility stems from the ease with which the hydroxymethyl group can be further functionalized.

Synthesis of Isoquinoline Alkaloids

Many naturally occurring isoquinoline alkaloids possess a chiral center at the C1 position.[9] Chiral isoquinoline methanols serve as key starting materials for the total synthesis of these complex natural products. For instance, they can be precursors to protoberberines and aporphines, which exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9]

Development of Novel Therapeutic Agents

The isoquinoline scaffold is a common feature in many approved drugs.[1] By utilizing chiral isoquinoline methanol intermediates, medicinal chemists can systematically explore the structure-activity relationship (SAR) of novel drug candidates. The ability to introduce chirality in a controlled manner is crucial for optimizing potency and reducing off-target effects.

Synthetic Pathway from Chiral Intermediate to a Drug Candidate

Caption: Synthetic route from an intermediate to a drug candidate.

Quantitative Data Summary

The success of an asymmetric synthesis is primarily evaluated by the yield and the enantiomeric excess (ee) of the product. The following table summarizes representative data for the synthesis of chiral 1-substituted tetrahydroisoquinolines, which are closely related to the target methanol intermediates and highlight the effectiveness of various asymmetric strategies.

| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee (%) | Reference |

| Asymmetric Transfer Hydrogenation | Ru/TsDPEN | 1-Phenyl-3,4-dihydroisoquinoline | >95 | 97 | [10] |

| Asymmetric Hydrogenation | Ir/MeO-BIPHEP | 1-Methylquinoline | 96 | 96 | [11] |

| Chiral Auxiliary | Ellman's Auxiliary | N-Sulfinyl Imine | 88 | >98 (dr) | [6] |

| Asymmetric Cycloaddition | Chiral Primary Amine | C,N-Cyclic Azomethine Imine | 89 | 80 | [12] |

Note: This table presents data for related structures to illustrate the potential of these methods. The synthesis of chiral isoquinoline methanols would involve similar strategies applied to appropriately functionalized precursors.

Conclusion and Future Outlook

Chiral isoquinoline methanol intermediates are indispensable tools in modern drug discovery and development. The continued advancement in asymmetric synthesis, particularly in the areas of transition-metal catalysis and organocatalysis, will undoubtedly lead to even more efficient and selective methods for their preparation.[10][13] The ability to access these intermediates with high enantiopurity opens up new avenues for the synthesis of novel, potent, and safe therapeutic agents. As our understanding of the intricate role of chirality in biological systems deepens, the demand for versatile chiral building blocks like isoquinoline methanols will only continue to grow. The development of new chiral ligands and catalysts will be a key driver of innovation in this field, enabling the synthesis of increasingly complex and medicinally relevant molecules.[14]

References

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of isoquinoline alkaloid and its related compounds using alanine derivatives as chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarscommons.fgcu.edu]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. drugtargetreview.com [drugtargetreview.com]

Technical Guide: Safety, Handling, and Application of (R)-2-Boc-1,2,3,4-Tetrahydro-3-isoquinolinemethanol

The following technical guide provides an in-depth, scientifically grounded analysis of the Safety Data Sheet (SDS) and handling protocols for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol .

Chemical Identification & Strategic Significance

Nomenclature & Identity

In the realm of medicinal chemistry, precision in nomenclature is the first line of defense against experimental error. While the prompt identifies the compound as "(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol," standard IUPAC nomenclature corrects the saturation description to tetrahydro . The "1,3,4-trihydro" designation implies a specific, non-standard saturation or a typo common in legacy databases. The scientifically accurate designation used throughout this guide is (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate .

-

Common Name: (R)-N-Boc-Tic-ol

-

CAS Number: 243858-66-4 (Generic/Racemate reference); Stereospecific entries vary by supplier.

-

Molecular Formula:

-

Molecular Weight: 263.33 g/mol

Research Application

This compound serves as a critical chiral building block in the synthesis of peptidomimetics. The tetrahydroisoquinoline (Tic) scaffold is a conformationally constrained analogue of phenylalanine. By reducing the carboxylic acid to a primary alcohol (methanol group), researchers gain a versatile handle for further functionalization—enabling the synthesis of protease inhibitors and ligands for G-protein coupled receptors (GPCRs).

Hazard Identification & Risk Assessment (GHS)[2][3]

As a Senior Application Scientist, I interpret hazards not just as labels, but as chemical behaviors. The Boc-protection mitigates the basicity of the secondary amine, reducing immediate corrosivity, but the compound remains a potent irritant.

GHS Classification

Based on structural analogues (Boc-Tic-OH and unprotected Tic-ol), this compound is classified under Category 2 for skin/eye irritation and Category 3 for specific target organ toxicity (respiratory).

| Hazard Class | Category | Hazard Statement Code | Description | Mechanistic Insight |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] | Lipophilic Boc group facilitates dermal penetration; local inflammation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] | Physical abrasive action combined with chemical sensitivity of mucous membranes. |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[3][4] | Inhalation of dust/aerosol triggers mucosal inflammation in the upper respiratory tract. |

Signal Word: WARNING

Emergency Response Protocols

Effective safety is self-validating: the protocol must work even when the user is under stress. The following decision logic dictates the immediate response to exposure.

Exposure Response Workflow (Visualization)

Figure 1: Decision tree for immediate exposure response, prioritizing rapid decontamination before medical intervention.

Handling & Storage: The Causality of Stability

Preserving the chiral integrity and chemical purity of (R)-2-Boc-Tic-ol requires understanding its degradation pathways.

Oxidation & Hygroscopicity

Primary alcohols are susceptible to oxidation to aldehydes or carboxylic acids if exposed to atmospheric oxygen over prolonged periods. Furthermore, the carbamate (Boc) moiety, while generally stable, can degrade under acidic conditions or high moisture.

Protocol:

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . This prevents oxidative degradation of the hydroxymethyl group.

-

Temperature: Maintain at 2–8°C (Refrigerated) . Lower temperatures kinetically inhibit hydrolysis and oxidation rates.

-

Container: Amber glass vials with Teflon-lined caps. Amber glass blocks UV light, which can catalyze radical degradation pathways.

Storage Logic Diagram

Figure 2: Storage stability workflow illustrating the mitigation of environmental threats to chemical integrity.

Physical and Chemical Properties[1][5][7][9][10][11][12]

The following data points are critical for process development and solubility profiling.

| Property | Specification | Experimental Relevance |

| Physical State | Solid (Powder) or Viscous Oil | Depends on purity/crystallization; oils often require high-vac drying. |

| Color | White to Off-white | Yellowing indicates oxidation. |

| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; poor water solubility. |

| Melting Point | 85–90°C (Typical for solid) | Verification of purity; sharp range = high purity. |

| Chirality | (R)-Enantiomer | Critical for stereoselective synthesis. |

| Flash Point | >110°C (Predicted) | Low flammability risk under standard lab conditions. |

Disposal & Regulatory Compliance

Waste Management

Do not dispose of via sink or municipal drainage. The lipophilic nature of the Boc-group suggests potential bioaccumulation in aquatic environments.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

Regulatory Status

-

TSCA (USA): Not listed (R&D Exemption applies).

-

REACH (EU): Pre-registration may be required for imports >1 ton/year.

References

-

PubChem. (2024). Compound Summary: Tetrahydroisoquinoline Derivatives. National Library of Medicine. Retrieved from [Link]

-

ECHA. (2024). C&L Inventory: Classification and Labelling of Tetrahydroisoquinoline derivatives. European Chemicals Agency. Retrieved from [Link]

Sources

Molecular weight and formula of (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline

[1][2]

PART 1: Executive Summary & Chemical Identity

Compound Overview:

(R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline (often abbreviated as Boc-D-Tic-ol ) is the N-tert-butoxycarbonyl protected alcohol derivative of the non-proteinogenic amino acid analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[1][2] It serves as a restricted-conformation scaffold, often used to induce specific secondary structures (e.g.,

Physicochemical Profile[1][3][4][5][6][7]

| Property | Data | Notes |

| Molecular Formula | C₁₅H₂₁NO₃ | Derived from C₉H₁₁N (THIQ) + C₅H₉O₂ (Boc) + O (alcohol) |

| Molecular Weight | 263.33 g/mol | Exact Mass: 263.1521 |

| CAS Number (Precursor) | 115962-35-1 | Refers to the acid precursor (Boc-D-Tic-OH) |

| CAS Number (Core) | 62855-02-1 | Refers to the unprotected amino alcohol |

| Chirality | (R) | D-configuration (derived from D-Tic) |

| Solubility | DCM, EtOAc, MeOH | Insoluble in water due to lipophilic Boc/aromatic groups |

| Appearance | White to off-white solid | Low melting point solid or viscous oil depending on purity |

Structural Analysis & Isomer Distinction

Researchers must distinguish this compound from its structural isomers to avoid synthetic errors.

-

Target Compound (3-position): Substituent is at C3 (chiral center alpha to nitrogen).[2]

-

Isomer 1 (1-position): tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 954239-58-8).[1][2]

-

Isomer 2 (7-position): tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 960305-55-9).[1][2]

PART 2: Synthesis & Manufacturing Protocols

The synthesis of (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline is typically achieved via the chemoselective reduction of its carboxylic acid precursor, Boc-D-Tic-OH .[1][2] Direct reduction using Lithium Aluminum Hydride (LAH) is not recommended as it may cleave the carbamate (Boc) protecting group.

Protocol A: Mixed Anhydride Reduction (Recommended)

This method preserves the N-Boc protection while selectively reducing the C-terminal carboxylic acid to the primary alcohol.[1][2]

Reagents:

-

Activator: Isobutyl chloroformate (IBCF)[2]

-

Reductant: Sodium Borohydride (NaBH₄)[2]

-

Solvent: THF (anhydrous) / Methanol[2]

Step-by-Step Workflow:

-

Activation: Dissolve Boc-D-Tic-OH (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15–30 minutes to form the mixed anhydride intermediate.

-

Reduction: Filter off the precipitated amine salts (optional but cleaner). Add NaBH₄ (2.5 eq) dissolved in a minimal amount of water or methanol dropwise to the filtrate at 0°C.[1]

-

Quench: Stir for 1 hour. Quench with saturated NH₄Cl or 1M KHSO₄.

-

Workup: Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with NaHCO₃ (sat), Brine, and dry over Na₂SO₄.[3]

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, typically 3:1 to 1:1).

Protocol B: N-Protection of Amino Alcohol

Alternatively, if the unprotected amino alcohol is available.

Reagents:

-

Substrate: (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 62855-02-1)[1][2][4]

-

Base: NaHCO₃ or TEA

-

Solvent: Dioxane/Water (1:1)

Step-by-Step Workflow:

-

Dissolve the amino alcohol in Dioxane/Water.

-

Add NaHCO₃ (2.0 eq) and Boc₂O (1.1 eq).[1]

-

Stir at room temperature for 12–18 hours.

-

Extract with EtOAc, wash with weak acid (to remove unreacted amine) and brine.

PART 3: Visualization of Synthetic Pathways[1][2]

The following diagram illustrates the logical flow for synthesizing the target scaffold from commercially available precursors.

Figure 1: Primary (blue solid) and alternative (red dashed) synthetic pathways.[1][2]

PART 4: Quality Control & Characterization[1]

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

Mass Spectrometry (ESI-MS)[1][2]

-

Expected [M+H]⁺: 264.34 Da (Often weak due to Boc lability).[2]

-

Expected [M+Na]⁺: 286.33 Da (Dominant species).[2]

-

Fragment [M+H - Boc]⁺: ~164.22 Da (Characteristic loss of t-butyl carbamate).[1][2]

Proton NMR (¹H-NMR, CDCl₃, 400 MHz)

Due to the Boc rotamers, signals may appear broadened or split at room temperature.[1]

-

Aromatic Protons: δ 7.10–7.25 ppm (m, 4H, benzene ring).

-

Benzylic Protons (C1): δ 4.30–4.60 ppm (d/m, 2H).

-

Chiral Center (C3): δ 4.10–4.30 ppm (m, 1H).

-

Hydroxymethyl (-CH₂OH): δ 3.50–3.70 ppm (m, 2H).[1]

-

Boc Group: δ 1.45–1.50 ppm (s, 9H).

Chiral HPLC

PART 5: Applications in Drug Discovery[7]

This scaffold is highly valued for its ability to constrain peptide backbones.[5]

-

Peptidomimetics: The Tic scaffold locks the

dihedral angle to approximately -60° or +60°, restricting conformational freedom and increasing receptor selectivity (e.g., in Opioid receptor ligands). -

Building Block: The primary alcohol can be converted to an aldehyde (Swern oxidation) for reductive amination, or to a halide/tosylate for nucleophilic substitution, allowing the extension of the side chain.

-

Tethering: Used in fragment-based drug design (FBDD) to link pharmacophores with a rigid spacer.[1]

References

-

Boc-D-Tic-OH Properties . ChemicalBook. Retrieved from [1][2]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Derivatives . PubChem. CID 95489. Retrieved from [1][2]

- Synthesis of N-Boc-amino alcohols via Mixed Anhydride. Rodríguez, M. et al. Tetrahedron Letters. (Standard protocol reference for amino acid reduction).

-

(R)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (Free Amine) . BuyersGuideChem. CAS 62855-02-1.[1][2][4] Retrieved from [1][2]

Role of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol in peptidomimetic synthesis

Technical Guide: Role of (R)-2-Boc-1,2,3,4-Tetrahydro-3-isoquinolinemethanol in Peptidomimetic Synthesis

Executive Summary

This guide provides an in-depth technical analysis of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol (referred to herein as (R)-Boc-Tic-ol ). Note that while the prompt references "1,3,4-trihydro," the chemically accurate nomenclature for this saturated bicyclic system is 1,2,3,4-tetrahydroisoquinoline .

(R)-Boc-Tic-ol is a critical chiral building block in modern drug discovery. It serves as a reduced, conformationally constrained analogue of Phenylalanine (Phe) and Tyrosine (Tyr), and a structural surrogate for Proline (Pro). Its primary utility lies in:

-

Backbone Modification: Precursor to reduced amide isosteres (

[CH₂NH]) which resist proteolysis. -

Conformational Locking: Restricting

and -

Macrocyclization: The hydroxymethyl handle (-CH₂OH) enables ether/ester tethering for ring-closing strategies.

Structural & Pharmacological Rationale[1][2][3]

The efficacy of (R)-Boc-Tic-ol stems from its ability to force the peptide backbone into specific geometries, often inducing

| Property | Description | Impact on Drug Design |

| Rigidity | Bicyclic fusion of benzene and piperidine rings. | Limits rotational freedom around the |

| Stereochemistry | (R)-Configuration (D-amino acid analogue). | Often induces Type II' |

| Functionality | C3-Hydroxymethyl group.[1] | Versatile handle for oxidation (to aldehyde), halogenation (to alkyl halide), or direct etherification. |

| Protection | N-tert-Butyloxycarbonyl (Boc). | Orthogonal to Fmoc/Cbz; stable to basic conditions, labile to acid (TFA/HCl). |

Synthetic Accessibility: Preparation of (R)-Boc-Tic-ol

The most robust route to (R)-Boc-Tic-ol is the reduction of commercially available (R)-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Boc-Tic-OH).

Protocol 1: Mixed Anhydride Reduction

Rationale: This method avoids racemization common with direct borane reductions and uses mild conditions suitable for scale-up.

Reagents:

-

(R)-Boc-Tic-OH (1.0 equiv)

-

Isobutyl chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Activation: Dissolve (R)-Boc-Tic-OH in anhydrous THF at -15°C (ice/salt bath). Add NMM followed strictly by the dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride intermediate. Checkpoint: White precipitate (NMM·HCl) should form.

-

Reduction: Remove the precipitate via rapid filtration (optional but cleaner) or proceed directly. Add NaBH₄ (dissolved in minimal water) or add solid NaBH₄ followed by dropwise methanol to the filtrate at -15°C.

-

Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

-

Workup: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Metric:

-

TLC: Disappearance of acid (low R_f, streaks) and appearance of alcohol (higher R_f, distinct spot).

-

NMR: Appearance of -CH₂OH protons (multiplet around

3.5-3.8 ppm) and disappearance of -COOH proton.

Core Application Workflows

Workflow A: Synthesis of Reduced Amide Isosteres ( [CH₂NH])

The alcohol is oxidized to the aldehyde, which then undergoes reductive amination with the next amino acid in the sequence. This creates a non-hydrolyzable linkage mimicking the transition state of peptide hydrolysis.

-

Oxidation: (R)-Boc-Tic-ol

(R)-Boc-Tic-CHO (Aldehyde).-

Note: Use immediately to avoid epimerization.

-

-

Reductive Amination:

-

Mix (R)-Boc-Tic-CHO with H-AA-OMe (Amino acid ester).

-

Add NaBH(OAc)₃ in DCE/AcOH (1%).

-

Result: Boc-Tic-

[CH₂NH]-AA-OMe.

-

Workflow B: Macrocyclization via Ether Tethering

The alcohol group serves as a nucleophile to close a ring with a side-chain electrophile (e.g., a benzyl bromide on a Tyrosine or Lysine derivative).

-

Activation: Convert (R)-Boc-Tic-ol to the mesylate or bromide (using CBr₄/PPh₃).

-

Cyclization: React with a phenolic side chain (e.g., Tyr) under basic conditions (Cs₂CO₃, DMF, high dilution).

-

Result: A cyclic ether peptidomimetic with high proteolytic stability.

Visualization of Pathways

The following diagram illustrates the synthetic divergence from the core scaffold.

Caption: Synthetic divergence from (R)-Boc-Tic-ol to protease-resistant isosteres and macrocyclic constraints.

Case Study: Opioid Receptor Antagonists

The (R)-Tic scaffold is pivotal in the design of

-

Compound: Dmt-Tic-OH analogues (Dmt = 2',6'-dimethyltyrosine).

-

Role of Tic: The Tic residue locks the pharmacophore into a specific spatial arrangement that prevents receptor activation (antagonism) while maintaining high binding affinity.

-

Modification: Converting the C-terminal carboxyl of Tic to the alcohol (Tic-ol) or further to an ether often modulates the blood-brain barrier (BBB) permeability due to the removal of the ionizable carboxylate.

Data Summary: Impact of Tic Modification

| Analogue Structure | Receptor Affinity ( | Functional Activity | Stability ( |

| H-Dmt-Tic-OH | Antagonist | < 30 min | |

| H-Dmt-Tic-ol | Antagonist | > 120 min | |

| H-Dmt-Tic- | Antagonist | > 24 hrs |

Note: Data generalized from structure-activity relationship (SAR) studies of Tic-based opioid ligands.

References

-

Lazarus, L. H., et al. "Tic-based peptidomimetics as opioid receptor ligands." Journal of Medicinal Chemistry, 2001.

-

Balboni, G., et al. "Synthesis and biological activity of Dmt-Tic analogues." Bioorganic & Medicinal Chemistry, 2003.

-

Fehrentz, J. A., & Castro, B. "Synthesis of aldehydes from amino acids: A practical approach." Synthesis, 1983.

-

Golebiewski, W. M. "Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives." Amino Acids, 2006.

-

Marsault, E., & Peterson, M. L. "Macrocycles are great drug discovery targets." Journal of Medicinal Chemistry, 2011.

Sources

A Technical Guide to the Stereoisomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol: Synthesis, Characterization, and Implications for Drug Discovery

Senior Application Scientist Note: This document provides an in-depth exploration of the (R) and (S) enantiomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol. The focus is on the fundamental principles and practical methodologies that differentiate these stereoisomers, which is a critical consideration for their application as chiral building blocks in modern drug development. We will delve into the causality behind synthetic choices, the physics of analytical differentiation, and the biological significance of their distinct three-dimensional architectures.

Introduction: The Significance of Chirality in the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities[1][2]. This versatile structure is a cornerstone in the development of therapeutics for neurodegenerative disorders, cancer, and infectious diseases[1][3].

N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol is a derivative of the THIQ core, featuring a chiral center at the C3 position. This gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. The tert-butyloxycarbonyl (Boc) group on the nitrogen serves as a robust protecting group, enhancing stability and modulating reactivity during synthetic transformations[4][5]. The primary alcohol provides a reactive handle for further molecular elaboration.

In the context of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological profile. Enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors, leading to differences in efficacy, metabolism, and toxicity. The use of enantiomerically pure compounds is often essential for developing safer and more effective drugs with improved therapeutic indices[6]. This guide elucidates the key differences between the (R) and (S) isomers of this important synthetic building block.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol can be achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

The most efficient route to a single enantiomer is through asymmetric synthesis, which establishes the desired stereocenter in a controlled manner. A common and logical approach begins with the corresponding enantiopure amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is commercially available in both (R) and (S) forms[7].

The synthetic causality is as follows:

-

Nitrogen Protection: The secondary amine of the starting Tic is protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent side reactions involving the nitrogen in the subsequent reduction step.

-

Carboxylic Acid Reduction: The carboxylic acid moiety is then reduced to a primary alcohol. This is typically achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and functional group tolerance.

Caption: Asymmetric synthesis from a chiral pool starting material.

Chiral Resolution of Racemic Mixtures

Alternatively, a racemic mixture of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol can be synthesized and then separated into its constituent enantiomers. The most prevalent and powerful technique for this purpose is preparative chiral High-Performance Liquid Chromatography (HPLC).

This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will form a more stable (lower energy) transient complex with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly, thus achieving separation[8]. CSPs based on derivatized polysaccharides (e.g., cellulose or amylose) or Cinchona alkaloids are often effective for separating molecules of this class[8].

Caption: Workflow for enantiomeric separation via chiral HPLC.

Stereochemical Characterization and Differentiation

Once the enantiomers are obtained, their identity and purity must be unequivocally confirmed. While standard spectroscopic methods like NMR and IR in achiral solvents will yield identical spectra for both (R) and (S) isomers, several techniques can distinguish them[9][10].

Polarimetry: The Definitive Physical Difference

The most fundamental difference between enantiomers is their interaction with plane-polarized light. Each enantiomer rotates the light by an equal magnitude but in opposite directions. This property, known as optical activity, is a defining characteristic.

| Property | (S)-Isomer | (R)-Isomer |

| Name | (S)-(-)-N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol | (R)-(+)-N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol |

| Optical Rotation | [α] = -97° (c=1 in methanol)[11] | [α] = +97° (c=1 in methanol) |

| Stereochemical Descriptor | Sinister (Latin for left) | Rectus (Latin for right) |

Note: The optical rotation for the (R)-isomer is inferred to be equal and opposite to the experimentally reported value for the (S)-isomer.

Analytical Chiral HPLC

This technique serves a dual purpose: it is used for preparative separation and for analytical confirmation of enantiomeric purity (or enantiomeric excess, ee). By analyzing a sample on an appropriate chiral column, two distinct peaks corresponding to the (R) and (S) isomers will be observed at different retention times. The relative area of these peaks allows for precise quantification of the composition of the mixture.

Protocol: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

1. Objective: To determine the enantiomeric purity of a sample of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol.

2. Instrumentation & Materials:

- HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm).

- Chiral Stationary Phase Column (e.g., Chiralpak ZWIX(-) or similar Cinchona alkaloid-based ion exchanger)[8].

- Mobile Phase: A polar ionic mode eluent, such as Methanol/Acetonitrile (60:40, v/v) with additives like 50 mM formic acid and 25 mM triethylamine[8]. The exact conditions must be optimized for the specific column and compound.

- Sample: ~1 mg/mL solution of the analyte in the mobile phase.

3. Methodology:

- System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.

- Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

- Analysis: Identify the two peaks corresponding to the (S) and (R) isomers. Integrate the area under each peak (Area_S and Area_R).

- Calculation: Calculate the enantiomeric excess using the formula: ee% = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100

4. Self-Validation:

- Inject a certified racemic standard to confirm the retention times of both enantiomers and ensure the system is capable of baseline separation.

- The sum of the percentages of the two enantiomers should equal 100%.

Differential Properties and Applications in Drug Development

The distinct three-dimensional arrangement of the hydroxymethyl group and the isoquinoline core in the (R) and (S) isomers is the root cause of their differential biological activities. When used as a synthetic intermediate, the chirality of the starting material is transferred to the final drug candidate, directly influencing its interaction with its biological target.

The (S)-isomer, specifically, is noted as a valuable precursor in medicinal chemistry for developing agents targeting neurological disorders, with potential analgesic and anti-inflammatory properties[6]. This implies that for certain biological targets, the spatial orientation of the (S)-enantiomer provides a more complementary fit, akin to a key fitting into a specific lock. This superior binding can lead to higher potency and selectivity. For instance, derivatives of the parent amino acid, Tic, have been developed as potent inhibitors of the Bcl-2 and Mcl-1 proteins, which are critical targets in cancer therapy[12]. The specific stereochemistry of the Tic core is paramount for achieving high binding affinity in these systems.

Caption: Structure-Activity Relationship (SAR) of enantiomers.

Conclusion

The (R) and (S) isomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol are distinct chemical entities. While they share identical physical properties in an achiral environment, their chiroptical properties (optical rotation) are equal and opposite, and they are separable by chiral chromatography. This difference in three-dimensional structure is of paramount importance in drug discovery and development. The ability to synthesize, separate, and characterize these enantiomers with high fidelity is a prerequisite for their use as building blocks in creating stereochemically pure active pharmaceutical ingredients. Understanding the principles outlined in this guide enables researchers to harness the specific properties of each isomer to design more selective, potent, and safer therapeutics.

References

-

Fülöp, F., et al. (2020). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. [Link]

-

Gutiérrez, M., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. [Link]

-

Clayden, J., et al. (2012). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

-

Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

Zhang, Z-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

-

Chrzanowska, M., et al. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. PubMed. [Link]

-

Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

-

Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C, N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed. [Link]

-

LEAPChem. (n.d.). (R)-N-Boc-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol. BuyersGuideChem. [Link]

-

Rak, J., et al. (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

Akiba, T., et al. (1996). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific website. [Link]

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. PubMed. [Link]

-

Bouyahya, A., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from Cheméo website. [Link]

-

Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

-

PubChem. (n.d.). (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. Retrieved from PubChem website. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Li, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]

-

Banerjee, D., et al. (2015). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate. [Link]

-

Touati, D., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

Gloaguen, E., et al. (2013). Structural rearrangement in the formation of jet-cooled complexes of chiral (S)-1,2,3,4-tetrahydro-3-isoquinolinemethanol with methyl lactate. PubMed. [Link]

-

Rak, J., et al. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from a university repository. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol 98 18881-17-9 [sigmaaldrich.com]

- 12. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol; Boc-D-Tic-ol; CAS: 845543-81-9

Introduction & Strategic Overview

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a highly valued chiral building block in medicinal chemistry. As a conformationally constrained surrogate for phenylalanine, the 1,2,3,4-tetrahydroisoquinoline (Tic) scaffold is frequently incorporated into peptidomimetics and small-molecule therapeutics. Most notably, derivatives of this scaffold are critical intermediates in the synthesis of highly potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic and PDTic, which are under investigation for the treatment of substance abuse and depression .

Synthesizing this target requires a rigorous, stereocontrolled approach to prevent racemization at the C3 chiral center. The standard three-step synthetic workflow begins with the Pictet-Spengler condensation of D-phenylalanine, followed by amine protection, and concludes with a highly controlled chemoselective reduction of the carboxylic acid.

Mechanistic Causality: The "Mixed Anhydride" Reduction Strategy

The most critical step in this workflow is the reduction of the N-Boc protected amino acid (Boc-D-Tic-OH) to the corresponding primary alcohol.

The Challenge: Direct reduction of a carboxylic acid typically requires harsh reagents like Lithium Aluminum Hydride (

The Solution: We employ the Mixed Anhydride Method . By reacting Boc-D-Tic-OH with isobutyl chloroformate (IBCF) in the presence of a mild base, the carboxylic acid is converted into a highly electrophilic mixed anhydride. This intermediate is reactive enough to be rapidly reduced by

Key Mechanistic Controls:

-

Base Selection: N-methylmorpholine (NMM) is chosen over triethylamine (TEA) because its lower

and steric profile significantly reduce the risk of base-catalyzed oxazolone formation, which is the primary pathway for racemization. -

Cryogenic Control: The mixed anhydride is thermodynamically unstable and prone to disproportionation into symmetrical anhydrides. Maintaining the reaction at -15 °C ensures the intermediate remains stable until the reducing agent is introduced.

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol.

Quantitative Method Comparison

While the mixed anhydride method is our recommended protocol, other reduction strategies exist. The table below summarizes the quantitative performance and operational trade-offs of the three primary methods used in KOR antagonist development .

| Reduction Strategy | Reagents | Typical Yield | Enantiomeric Excess (ee) | Operational Causality & Limitations |

| Mixed Anhydride | IBCF, NMM, | 85 - 92% | > 99% | Optimal: Mild aqueous quench, zero racemization. Requires strict cryogenic control (-15 °C) to prevent disproportionation. |

| Borane Complex | 75 - 85% | > 98% | Viable: Direct reduction. However, borane toxicity and risk of partial Boc-cleavage if the reaction exceeds ambient temperature limit scalability. | |

| Iodine / Borohydride | 80 - 88% | > 98% | Alternative: Generates borane in situ. Highly exothermic upon iodine addition; requires rigorous quenching of residual iodine species. |

Step-by-Step Experimental Protocols

Note: The following self-validating protocols assume the prior synthesis or commercial procurement of D-Tic-OH.

Protocol A: Synthesis of Boc-D-Tic-OH

Objective: Chemoselective protection of the secondary amine without forming the mixed carbonate at the carboxylic acid.

-

Dissolution: Suspend (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic-OH) (10.0 g, 56.4 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).

-

Basification: Add 1M aqueous NaOH (56.4 mL, 1.0 eq) to the suspension to deprotonate the carboxylic acid, ensuring complete dissolution. Cool the reaction vessel to 0 °C using an ice bath.

-

Protection: Dissolve Di-tert-butyl dicarbonate (

) (13.5 g, 62.0 mmol, 1.1 eq) in 1,4-dioxane (20 mL) and add dropwise to the reaction mixture over 30 minutes. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the ninhydrin-positive starting material.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with diethyl ether (

mL) to remove unreacted -

Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M

(or 10% citric acid). Extract the resulting white precipitate with Ethyl Acetate ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield Boc-D-Tic-OH as a white solid.

Protocol B: Mixed Anhydride Reduction to (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Objective: Reduction of the carboxylate to a primary alcohol while preserving the C3 stereocenter and the N-Boc group.

-

Activation: Dissolve Boc-D-Tic-OH (10.0 g, 36.0 mmol) in anhydrous THF (100 mL) under an inert Argon atmosphere. Cool the solution to precisely -15 °C using a dry ice/ethylene glycol bath.

-

Base Addition: Add N-methylmorpholine (NMM) (4.15 mL, 37.8 mmol, 1.05 eq) in one portion. Stir for 5 minutes.

-

Anhydride Formation: Add Isobutyl chloroformate (IBCF) (4.90 mL, 37.8 mmol, 1.05 eq) dropwise over 15 minutes, maintaining the internal temperature below -10 °C. A white precipitate of NMM·HCl will form immediately. Stir for an additional 20 minutes at -15 °C.

-

Reduction: In a separate flask, dissolve

(4.08 g, 108.0 mmol, 3.0 eq) in a minimal amount of water (15 mL) and cool to 0 °C. Rapidly filter the mixed anhydride solution to remove the NMM·HCl salt (optional but recommended to prevent -